molecular formula C19H22N6O2 B2424060 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1396810-72-2

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2424060
CAS No.: 1396810-72-2
M. Wt: 366.425
InChI Key: NSCHGAYQHPNILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic small molecule designed for research into tyrosine kinase signaling pathways. Compounds featuring pyrrolopyrimidine cores, as seen in this molecule, are frequently investigated as potent and selective kinase inhibitors due to their ability to competitively bind at the ATP site . Such inhibitors are valuable tools in oncology research for exploring cellular proliferation, survival mechanisms, and the role of specific kinases in disease progression . The structural motif present in this compound suggests potential for targeting receptors such as the Colony-Stimulating Factor-1 Receptor (CSF1R) and members of the Fibroblast Growth Factor Receptor (FGFR) family, which are critical in macrophage biology and tumor microenvironments . Research use of this compound may provide insights into the development of targeted therapies for various cancers and other kinase-driven pathologies. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-5-6-16(27-2)15(11-14)24-19(26)21-8-7-20-17-12-18(23-13-22-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCHGAYQHPNILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrole and pyrimidine moiety, which are known to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions, typically involving:

  • Formation of the Pyrimidine Ring : This is achieved via condensation reactions using appropriate precursors.
  • Introduction of the Aminoethyl Group : Nucleophilic substitution reactions facilitate the introduction of the aminoethyl moiety.
  • Formation of the Urea Moiety : The final step involves reacting the intermediate with isocyanates to form the urea linkage.

This synthetic pathway highlights the compound's versatility and potential for modification to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate their activity by binding to these targets, thereby influencing various signaling pathways involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was evaluated against several cancer cell lines, demonstrating IC50 values indicative of strong inhibitory activity. For example, compounds bearing similar structural features have shown IC50 values as low as 0.98 nM against BRAF V600E mutant cell lines .
CompoundTarget Cell LineIC50 (nM)
Example AUACC-62 (melanoma)10
Example BHCT116 (colon cancer)3.90

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural motifs have been shown to inhibit bacterial growth, making them potential candidates for further investigation in antimicrobial therapy .

Case Studies

Recent studies have highlighted the effectiveness of related compounds in clinical settings:

  • Study on BRAF Inhibitors : A series of compounds were synthesized and tested for their ability to inhibit BRAF mutations associated with malignant melanoma. The results indicated that modifications at specific positions significantly enhanced activity, suggesting structure-activity relationships that could be applied to this compound .
  • Toxicity Assessments : In vivo studies demonstrated that certain derivatives led to tumor growth inhibition without apparent toxicity, indicating a favorable therapeutic index for further development .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions using appropriate precursors.
  • Introduction of the Aminoethyl Group : Nucleophilic substitution reactions are employed to introduce this group.
  • Formation of the Urea Moiety : The final step involves reacting an intermediate with an isocyanate to form the urea linkage.

The molecular formula for this compound is C18H21N5O3C_{18}H_{21}N_{5}O_{3}, with a molecular weight of approximately 387.5 g/mol.

Medicinal Chemistry

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea has shown promising results in various therapeutic areas:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects on several cancer cell lines, including:
    • H460 : Human lung cancer cell line
    • A549 : Another lung cancer cell line
    • HT-29 : Colorectal cancer cell line
    Mechanisms include inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its utility in developing new antimicrobial agents .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate enzymatic activity, leading to therapeutic effects particularly in oncology and infectious diseases.

Industrial Applications

In addition to its medicinal uses, this compound is being explored for applications in:

  • Material Science : As a building block for synthesizing more complex molecules.
  • Catalysis : Utilized in various industrial processes due to its unique chemical properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : Research documented significant anticancer effects across different cell lines, showcasing its potential as a therapeutic agent .
  • Mechanistic Studies : Investigations into the compound's mechanism of action revealed that it may interfere with critical signaling pathways involved in cancer progression .

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